Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
CAS No.:
Cat. No.: VC13732613
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O5 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate |
| Standard InChI | InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3 |
| Standard InChI Key | CQQATZFYVIFYIK-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC(=CC(=C1)O)C(=O)OC |
| Canonical SMILES | COCCOC1=CC(=CC(=C1)O)C(=O)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate (C₁₂H₁₆O₆) features a benzoate core modified with two functional groups: a hydroxyl (-OH) at position 3 and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) chain at position 5. The ester moiety (-COOCH₃) completes the structure at position 1. This arrangement creates a polar yet sterically hindered molecule, with hydrogen-bonding capacity from the hydroxyl group and ether linkages contributing to solubility in polar solvents .
Spectroscopic Signatures
While direct spectroscopic data for this compound are scarce, related methyl hydroxy-methoxybenzoates exhibit diagnostic patterns:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ester C=O stretch), 3200–3500 cm⁻¹ (phenolic -OH), and 1100–1250 cm⁻¹ (ether C-O-C) .
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NMR:
Synthetic Methodologies
Regioselective Esterification and Etherification
The synthesis of methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves multi-step regioselective functionalization (Scheme 1):
Scheme 1: Proposed synthesis route.
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Esterification: Protection of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) yields methyl 3,5-dihydroxybenzoate .
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Selective Etherification: The 5-hydroxyl group undergoes alkylation with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃), leveraging steric and electronic effects to favor substitution at the less hindered position .
Critical challenges include avoiding over-alkylation and ensuring regioselectivity. Recent advances in phase-transfer catalysis and microwave-assisted synthesis could enhance yield and purity .
Physicochemical Properties
Solubility and Stability
Comparative data from analogous compounds suggest:
The 2-methoxyethoxy group enhances hydrophilicity compared to simpler methoxy derivatives, while the phenolic -OH facilitates hydrogen bonding .
Biological and Industrial Applications
Antifeedant Activity
Structurally related methyl hydroxy-methoxybenzoates exhibit antifeedant properties against agricultural pests. For example, methyl 2-hydroxy-6-methoxybenzoate demonstrates significant deterrence against the pine weevil (Hylobius abietis), reducing feeding by 40–60% at 0.1% concentration . The 2-methoxyethoxy group in the target compound may enhance bioavailability and interaction with insect chemoreceptors.
Pharmaceutical Intermediate
The compound’s bifunctional nature (phenolic -OH and ether) makes it a potential precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or antiviral agents. Ester derivatives of similar structures have been explored as prodrugs to improve membrane permeability .
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
The 2-methoxyethoxy chain in the target compound balances polarity and lipophilicity, potentially optimizing bioactivity compared to simpler analogues.
Challenges and Future Directions
Synthetic Optimization
Current yields for multi-step syntheses rarely exceed 50%, necessitating improved catalysts (e.g., enzyme-mediated esterification) or flow chemistry approaches to enhance efficiency .
Biological Screening
In vitro and in vivo studies are needed to validate predicted antifeedant and pharmacological activities. Computational modeling could prioritize high-potential derivatives for synthesis.
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